![molecular formula C10H18N2O4 B2536494 (9AR)-octahydro-1H-pyrido[1,2-a]piperazine oxalic acid CAS No. 2055840-06-5](/img/structure/B2536494.png)

(9AR)-octahydro-1H-pyrido[1,2-a]piperazine oxalic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

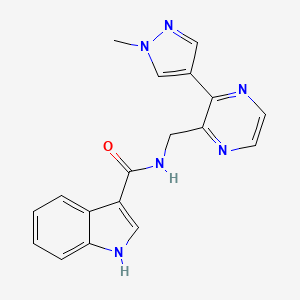

(9AR)-octahydro-1H-pyrido[1,2-a]piperazine oxalic acid is a useful research compound. Its molecular formula is C10H18N2O4 and its molecular weight is 230.264. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Therapeutic Applications

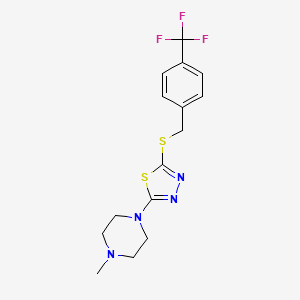

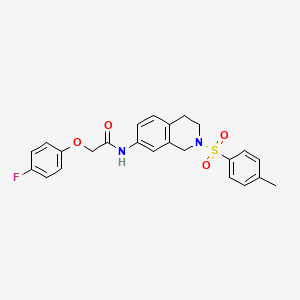

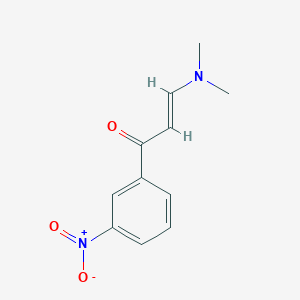

Piperazine derivatives have been identified as crucial scaffolds in drug discovery, showing a wide range of therapeutic applications. For instance, piperazine moieties are integral to drugs with antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory properties. These derivatives have been modified to enhance their pharmacological profiles, showing a significant impact on pharmacokinetics and pharmacodynamics. The exploration of piperazine-based molecules highlights their versatility as building blocks in designing drug-like elements for various diseases, suggesting a broad potential for further therapeutic investigations (Rathi et al., 2016).

Environmental Applications

Recent advancements in nanofiltration (NF) membranes have spotlighted piperazine-based membranes, particularly those featuring crumpled polyamide layers. These membranes exhibit improved water permeance and selectivity, making them suitable for water softening, purification, and wastewater treatment. The development of crumpled NF morphologies through interfacial polymerization, using piperazine as a monomer, marks a significant step forward in enhancing the efficiency of environmental filtration technologies (Shao et al., 2022).

Materials Science Applications

In materials science, piperazine derivatives have been employed in the synthesis of diverse heterocyclic compounds, demonstrating their applicability in creating novel materials with potential industrial applications. For example, the synthesis pathways and applications of various piperazine analogues in developing new materials underscore their significant role in advancing materials science research (Parmar et al., 2023).

Mechanism of Action

Target of Action

It is known that piperazine compounds, which are structurally related, mediate their anthelmintic action by generally paralyzing parasites . This allows the host body to easily remove or expel the invading organism .

Mode of Action

Piperazine compounds are known to act as gaba receptor agonists . They bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Biochemical Pathways

Oxalic acid, a component of the compound, is known to be involved in various processes in soil, such as nutrient availability, weathering of minerals, or precipitation of metal oxalates . It is also involved indirectly in the degradation of the lignocellulose complex by fungi .

Pharmacokinetics

It is known that piperazine compounds, upon entry into the systemic circulation, are partly oxidized and partly eliminated as an unchanged compound .

Result of Action

It is known that oxalic acid can disrupt plant cell wall integrity by chelating cell wall calcium ions and acidifying host cells .

Action Environment

It is known that oxalic acid can absorb water and carbon dioxide from the air . Furthermore, the production of oxalic acid by fungi is highly regulated and depends much on factors like carbon and nitrogen source and the initial medium pH .

Properties

IUPAC Name |

(9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2.C2H2O4/c1-2-5-10-6-4-9-7-8(10)3-1;3-1(4)2(5)6/h8-9H,1-7H2;(H,3,4)(H,5,6)/t8-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZLXUBUCSXDDSG-DDWIOCJRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CCNCC2C1.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2CCNC[C@H]2C1.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2536411.png)

![7-Hydroxy-3-(2-methoxyphenyl)-8-[(4-methyl-1-piperidinyl)methyl]-1-benzopyran-4-one](/img/structure/B2536413.png)

![Pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B2536416.png)

![4-chloro-2-((E)-{[3-(trifluoromethoxy)phenyl]imino}methyl)phenol](/img/structure/B2536421.png)

![Ethyl 3-(4-methoxyphenyl)-3-[(4-nitrophenyl)formamido]propanoate](/img/structure/B2536423.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2536424.png)

![2-[[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2536426.png)

![2-[3-(2,2-Difluoroethoxy)piperidin-1-yl]ethanamine](/img/structure/B2536427.png)

![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2536429.png)

![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2536432.png)